![molecular formula C14H14IN3O2 B4886359 N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide](/img/structure/B4886359.png)
N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide
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Overview
Description
N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide is a complex organic compound that features a pyridinium ring, an amide linkage, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide typically involves multiple steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine.
Amide Bond Formation: The amide bond is formed by reacting the pyridinium intermediate with benzoyl chloride under basic conditions.
Introduction of the Iodide Ion:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
Oxidation: Formation of N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide with an oxidized functional group.
Reduction: Formation of N-[1-(2-amino-2-hydroxyethyl)pyridin-1-ium-4-yl]benzamide.
Substitution: Formation of N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;chloride.
Scientific Research Applications
N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;chloride
- N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;bromide
Uniqueness
N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide is unique due to the presence of the iodide ion, which can impart distinct chemical and physical properties. The iodide ion can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2.HI/c15-13(18)10-17-8-6-12(7-9-17)16-14(19)11-4-2-1-3-5-11;/h1-9H,10H2,(H2,15,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJVETUEMPDXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC(=O)N.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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